molecular formula C9H6FNO2 B7938875 2-(3-Cyano-5-fluorophenyl)acetic acid

2-(3-Cyano-5-fluorophenyl)acetic acid

Cat. No.: B7938875
M. Wt: 179.15 g/mol
InChI Key: HFSIYMXIVWZATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyano-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C9H6FNO2. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with an acetic acid moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Cyano-5-fluorophenyl)acetic acid typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 3-cyano-5-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Cyano-5-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Cyano-5-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is utilized in the development of biochemical assays and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-5-fluorophenyl)acetic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or interacting with specific receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity, influencing the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(3-Cyano-5-fluorophenyl)acetic acid can be compared with other similar compounds such as:

    3-Fluorophenylacetic acid: Lacks the cyano group, which affects its reactivity and applications.

    2-(3-Cyano-4-fluorophenyl)acetic acid: Similar structure but with a different position of the fluorine atom, leading to variations in chemical behavior and applications.

    2-(3-Cyano-5-fluorophenyl)-2-fluoroacetic acid: Contains an additional fluorine atom, which can further influence its chemical properties and uses.

These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.

Properties

IUPAC Name

2-(3-cyano-5-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSIYMXIVWZATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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